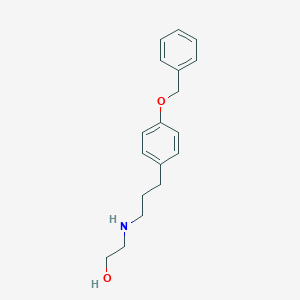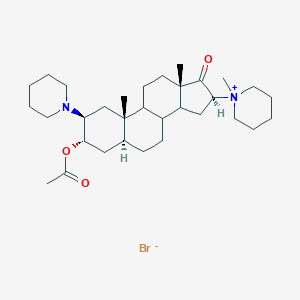
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-((3-(p-(phenoxyMethyl)phenyl)propyl)amino)-, commonly known as L-161,240, is a synthetic compound that belongs to the class of selective alpha-1 adrenoceptor antagonists. This compound has been extensively studied for its potential applications in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure.
Mechanism of Action
L-161,240 works by selectively blocking alpha-1 adrenoceptors, which are located on the smooth muscle cells of blood vessels and the heart. By blocking these receptors, L-161,240 reduces the constriction of blood vessels and decreases the heart rate, leading to a reduction in blood pressure. It also improves cardiac function by reducing the workload on the heart.
Biochemical and Physiological Effects:
L-161,240 has been shown to have a number of biochemical and physiological effects. It reduces blood pressure by decreasing the constriction of blood vessels and decreasing the heart rate. It also improves cardiac function by reducing the workload on the heart. In addition, L-161,240 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One advantage of using L-161,240 in lab experiments is that it is a selective alpha-1 adrenoceptor antagonist, which means that it specifically targets these receptors without affecting other receptors in the body. This makes it a useful tool for studying the role of alpha-1 adrenoceptors in cardiovascular diseases. However, one limitation of using L-161,240 is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.
Future Directions
There are a number of future directions for research on L-161,240. One area of research is the development of new compounds that are more selective and potent than L-161,240. Another area of research is the investigation of the anti-inflammatory effects of L-161,240 and its potential applications in the treatment of other diseases, such as arthritis and asthma. Finally, further studies are needed to fully understand the mechanism of action of L-161,240 and its potential applications in the treatment of cardiovascular diseases.
Synthesis Methods
L-161,240 can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The first step involves the reaction of 3-(p-phenoxyMethyl)benzaldehyde with 3-bromopropylamine to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-bromopropylamine. This intermediate is then reacted with sodium cyanoborohydride to obtain N-(3-(p-phenoxyMethyl)phenyl)-3-aminopropylamine. Finally, this compound is reacted with 2-chloroethyl ethyl ether to obtain L-161,240.
Scientific Research Applications
L-161,240 has been extensively studied for its potential applications in the treatment of cardiovascular diseases. It has been shown to selectively block alpha-1 adrenoceptors, which are involved in the regulation of blood pressure and heart rate. Studies have shown that L-161,240 can reduce blood pressure in hypertensive patients without causing significant side effects. It has also been shown to improve cardiac function in patients with congestive heart failure.
properties
CAS RN |
101247-77-2 |
|---|---|
Product Name |
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- |
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C18H23NO2/c20-14-13-19-12-4-7-16-8-10-18(11-9-16)21-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,19-20H,4,7,12-15H2 |
InChI Key |
MQCQTZCWPYIRJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Other CAS RN |
101247-77-2 |
synonyms |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)
![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)

![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)


![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)

![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)

